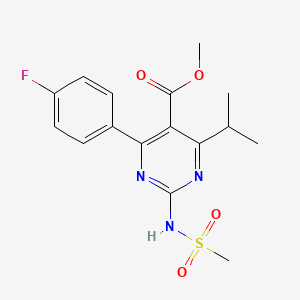
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is a chemical compound with the molecular formula C16H18FN3O4S and a molecular weight of 367.4 g/mol . It is also known by other names such as Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidine-5-carboxylate . This compound is primarily used in the field of proteomics research .
Preparation Methods
The preparation of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves several synthetic routes and reaction conditions. It is an intermediate in the synthesis of N-Desmethyl Rosuvastatin Sodium Salt, which inhibits the enzyme HMG-CoA reductase in vitro . The industrial production methods for this compound include its use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing to the FDA, as well as in toxicity studies of respective drug formulations .
Chemical Reactions Analysis
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds and in biology for studying enzyme inhibition. In medicine, it is used in the development of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis . Additionally, it is used in the industry for quality control and analytical studies during the commercial production of Rosuvastatin .
Mechanism of Action
The mechanism of action of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is unique compared to other similar compounds due to its specific molecular structure and its ability to inhibit HMG-CoA reductase effectively. Similar compounds include other statins such as Atorvastatin, Simvastatin, and Lovastatin, which also inhibit HMG-CoA reductase but differ in their molecular structures and pharmacokinetic properties .
Properties
Molecular Formula |
C16H18FN3O4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)24-3)14(10-5-7-11(17)8-6-10)19-16(18-13)20-25(4,22)23/h5-9H,1-4H3,(H,18,19,20) |
InChI Key |
JVDSNUDYCSSSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

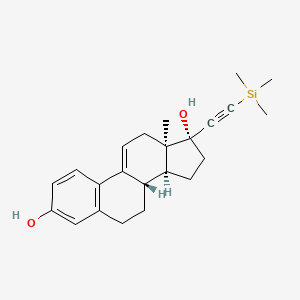
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
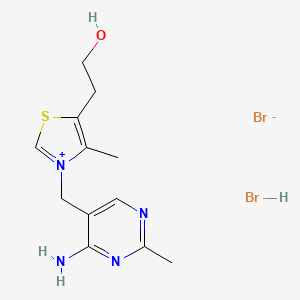
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
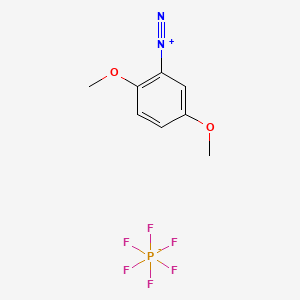
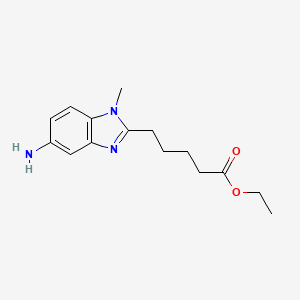


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)


